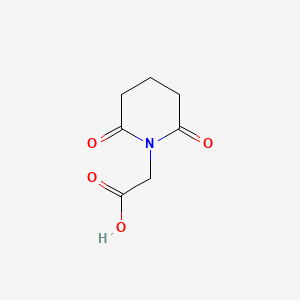
2-(2,6-Dioxopiperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-1-yl)acetic acid is an organic compound with the chemical formula C7H9NO4 . It appears as a powder and is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . It has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI key: NQSJKTIGAIAJHV-UHFFFAOYSA-N . The SMILES representation of the molecule is: C1CC(=O)N(C(=O)C1)CC(=O)O .Chemical Reactions Analysis
The compound has been involved in reactions of substitution, click reaction, and addition reaction to form novel pomalidomide linked with diphenylcarbamide derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.15 . It appears as a powder and is stored at room temperature .科学的研究の応用
Mechanisms of Toxicity and Environmental Impact
2-(2,6-Dioxopiperidin-1-yl)acetic acid, commonly known for its application in various fields, including environmental science and biochemistry, has been extensively studied for its effects and behavior in different contexts. The scientific community has delved into its properties, impacts, and potential applications, excluding its direct use in pharmacological contexts such as drug dosage and side effects.
The study of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with structural similarities and often studied in conjunction with this compound, offers insights into the environmental and biochemical pathways influenced by these compounds. Research by Zuanazzi et al. (2020) presents a scientometric review analyzing global trends and gaps in the study of 2,4-D herbicide toxicity. This review highlights the rapid advancements in understanding the toxicological and mutagenic effects of 2,4-D, a compound with wide applications in agriculture that reaches the environment, affecting non-target species through water contamination and gene expression changes Zuanazzi, Ghisi, & Oliveira, 2020.
Another review by Kumar and Singh (2010) discusses the harmful effects of 2,4-D on wheat plants, emphasizing the significance of understanding herbicide-plant interactions to mitigate the negative impacts on this staple food crop. This study underscores the critical need for research focusing on the environmental changes induced by anthropogenic activities, including the use of herbicides like 2,4-D, and their broader implications for plant growth and productivity Kumar & Singh, 2010.
Biodegradation and Environmental Remediation
Research into the biodegradation of compounds structurally related to this compound is crucial for environmental remediation efforts. Magnoli et al. (2020) provide a comprehensive review of the behavior of 2,4-D in agricultural environments and the role of microorganisms in its degradation. This study highlights the environmental damages caused by indiscriminate pesticide use and outlines the mechanisms through which microorganisms can mitigate these effects by degrading 2,4-D and its metabolites, thereby protecting ecosystem health and human well-being Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020.
将来の方向性
The compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments , indicating potential future directions in medicinal chemistry.
作用機序
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
This compound interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities can lead to the inhibition of the enzyme’s function, which is beneficial in the context of diseases where IDO1 is overactive .
Biochemical Pathways
It is known that the compound plays a role in theprotein degradation pathway . Specifically, it is involved in the process of targeted protein degradation technology (PROTAC), which can degrade the target protein through the protein degradation pathway in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of IDO1 activities . This can lead to a decrease in the enzyme’s function, which can be beneficial in the treatment of diseases where IDO1 is overactive . Additionally, the compound’s involvement in the protein degradation pathway can lead to the degradation of target proteins .
特性
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJKTIGAIAJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)
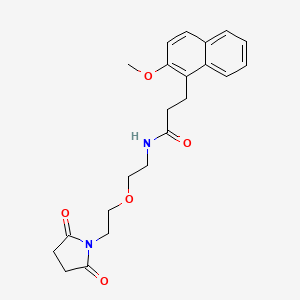

![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)
![N-(3-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2778453.png)
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
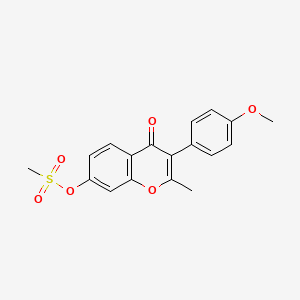
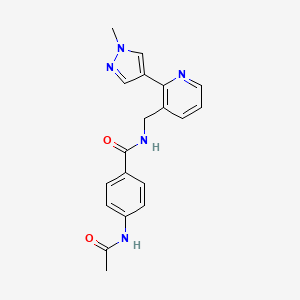
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)
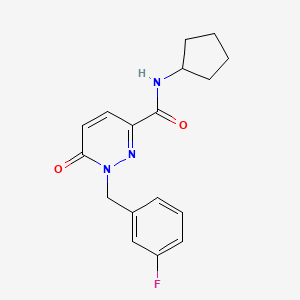
![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)